REACTION_CXSMILES
|
[Br:1][C:2]1[CH:21]=[CH:20][C:5]([CH2:6][C:7]2([C:16](OC)=[O:17])[CH2:12][CH2:11][CH:10]([CH:13]([F:15])[F:14])[CH2:9][CH2:8]2)=[C:4](I)[CH:3]=1.N#N.C([Mg]Cl)(C)C.[Cl-].[Li+]>C1COCC1>[Br:1][C:2]1[CH:21]=[C:20]2[C:5]([CH2:6][C:7]3([CH2:8][CH2:9][CH:10]([CH:13]([F:15])[F:14])[CH2:11][CH2:12]3)[C:16]2=[O:17])=[CH:4][CH:3]=1 |f:2.3.4|
|
Name
|
Methyl 1-(4-bromo-2-iodobenzyl)-4-(difluoromethyl)cyclohexanecarboxylate
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(CC2(CCC(CC2)C(F)F)C(=O)OC)C=C1)I
|
Name
|
Intermediate 90
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(CC2(CCC(CC2)C(F)F)C(=O)OC)C=C1)I
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl.[Cl-].[Li+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −20° C. for 40 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was removed from the cooling bath
|
Type
|
WAIT
|
Details
|
left
|
Type
|
TEMPERATURE
|
Details
|
to warm up to r.t.
|
Type
|
STIRRING
|
Details
|
while stirred for 1.5 h
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at r.t. overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
heated at 40° C. for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to r.t.
|
Type
|
CUSTOM
|
Details
|
quenched with sat. NH4Cl
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (0-10% EtOAc in heptane)
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)C(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.562 g | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 36.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |